molecular formula C8H15BrO2 B1272828 2-(3-Bromopropoxy)tetrahydro-2H-pyran CAS No. 33821-94-2

2-(3-Bromopropoxy)tetrahydro-2H-pyran

Cat. No. B1272828
CAS RN: 33821-94-2
M. Wt: 223.11 g/mol
InChI Key: HJNHUFQGDJLQRS-UHFFFAOYSA-N
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Description

2-(3-Bromopropoxy)tetrahydro-2H-pyran is a chemical compound that is part of the 2H-pyran family, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The specific structure of this compound includes a bromopropoxy group attached to the tetrahydro-2H-pyran ring.

Synthesis Analysis

The synthesis of related 2H-pyran compounds has been explored in various studies. For instance, the synthesis of 2H-pyran-2-ones and chiral dihydropyranones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes a Prins-type cyclization between homopropargylic alcohol and aldehydes in the presence of FeX(3) to obtain 2-alkyl-4-halo-5,6-dihydro-2H-pyrans . Additionally, a convenient approach for the synthesis of a tetrahydro-2H-pyran derivative from 4-bromo-2-(bromomethyl)-1-chlorobenzene has been developed .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be inferred from related compounds. For example, the X-ray structure characterization of antipyrine derivatives provides insights into the molecular arrangement and intermolecular interactions, which can be relevant for understanding the structure of 2-(3-Bromopropoxy)tetrahydro-2H-pyran . Theoretical quantum-mechanical calculations and experimental spectroscopic methods, such as NMR and FTIR, have been used to confirm the molecular structure of similar compounds .

Chemical Reactions Analysis

The reactivity of 2H-pyran derivatives can be complex. For instance, the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction and subsequent halogen-metal exchange to 6-lithio-3,4-dihydro-2H-pyrans has been described . Additionally, the synthesis of 3-bromo-2H-pyran-2-one as an ambiphilic diene for Diels-Alder cycloadditions indicates the potential for 2H-pyran derivatives to participate in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromopropoxy)tetrahydro-2H-pyran can be deduced from the properties of similar compounds. For example, the solubility, melting point, and boiling point can be influenced by the presence of the bromopropoxy group. The compound's reactivity, such as its ability to undergo substitution or elimination reactions, can be related to the presence of the bromine atom, which is a good leaving group. The compound's stability and reactivity in different conditions, such as in the presence of catalysts or during halogen-metal exchange reactions, are also important aspects of its chemical properties .

Scientific Research Applications

Kinetics and Mechanism of Pyrolysis

  • Researchers conducted experimental and DFT studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which included derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. They found that the pyrolysis is unimolecular, following first-order kinetics, and the reaction mechanism involved a four-membered cyclic transition state. This study contributes to understanding the behavior of such compounds under high temperatures and pressures (Álvarez-Aular et al., 2018).

Applications in Synthesis of Attractants

  • A study described the highly stereoselective allylic ethylation of a derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This process was key in synthesizing the Western corn rootworm sex attractant, highlighting the compound's role in the synthesis of biologically significant molecules (Isakov & Kulinkovich, 2008).

Stereospecific Formation of Tetrahydropyran Rings

  • Research on the stereospecific synthesis of disubstituted tetrahydropyran and dihydropyran rings involved derivatives of 2-(3-Bromopropoxy)tetrahydro-2H-pyran. This study is significant for the synthesis of complex organic molecules, showcasing the versatility of these compounds in forming diverse chemical structures (Uenishi, Ohmi, & Ueda, 2005).

Synthesis of High Specific Activity Tritium Labeled Compounds

  • A research paper described the synthesis of a tritium-labeled derivative of 2-(3-Bromopropoxy)tetrahydro-2H-pyran for use as a probe in studying calcium-independent myocardial phospholipase A2. This application illustrates the compound's utility in biochemistry and pharmacology research (Durley, Parnas, & Weiss, 1992).

Safety And Hazards

“2-(3-Bromopropoxy)tetrahydro-2H-pyran” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(3-bromopropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNHUFQGDJLQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380745
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromopropoxy)tetrahydro-2H-pyran

CAS RN

33821-94-2
Record name 2-(3-Bromopropoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Bomopropoxy)oxane
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Synthesis routes and methods I

Procedure details

0.58 ml of 3-bromo-1-propanol was dissolved in 6 ml of dry dichloromethane, and 1.22 ml of dihydropyran and 10 mg of dry p-toluenesulfonic acid were added thereto. The mixture was stirred at room temperature overnight, and the mixture was partitioned with 30 ml of chloroform and 15 ml of a 4% sodium hydrogencarbonate aqueous solution. The organic solvent layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was separated by silica gel column chromatography (10 g of Kieselgel 60) by using chloroform. Then, the fraction containing the product was purified by silica gel column chromatography (10 g of Kieselgel 60) by using a mixture of n-hexane/ethyl acetate (20/1). The fractions containing the product were put together, and the solvent was distilled off under reduced pressure to obtain 1.44 g of 3-bromo-1-(2-tetrahydropyranyloxy)propane as a colorless oily substance.
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromopropan-1-ol (1.25 g, 9.0 mmol) and 3,4-dihydro-2H-pyran (2.04 ml, 22.5 mmol) in dichloromethane (50 ml) at 0° C. was added p-toluenesulfonic acid monohydrate (85 mg, 0.45 mmol). The reaction mixture was stirred at 0° C. for 15 min then warmed to room temperature and stirred for 2 h. The reaction was diluted with EtOAc and washed with water, sat NaHCO3, and brine then dried over MgSO4 and concentrated to afford 2-(3-bromopropoxy)-tetrahydro-2H-pyran as a light brown oil which was used without further purification.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4.61 g. 3-bromopropanol in 150 ml. methylene chloride at 0° C. was treated with 5.1 ml. dihydropropyran followed by 55 mg. p-toluenesulphonic acid and then warmed to room temperature. After one hour, phosphate buffer (pH: 7.5) was added to the mixture. The organic layer was washed with brine, dried (Na2SO4) and evaporated. The yellow oil obtained was purified by chromatography on triethylamine-treated silica gel using a gradient solvent system (pure hexane--50% v/v ethyl ether/hexane) as eluent to give 2-(3-bromopropoxy)tetrahydro-2H-pyran in 69% yield as an oil, having a satisfactory NMR spectrum.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3-bromo-1-propanol (10 mmole) in dichloromethane (20 ml) containing pyridinium p-toluene sulfonate (150 mg) is stirred with dihydropyran (15 mmole) for 20 hours at ambient temperature. The solution is then washed with water, dried (MgSO4 anhydrous), evaporated and is chromatographed on silica gel to afford the title compound.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
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In a simple and efficient two-step reaction, the 2, 3-and 4, 6-di-O-hydroxypropyl regioselectively-functionalized glucose derivatives, 5, 12 and 13 were synthesized by reaction of the …
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A novel and versatile synthetic approach to the preparation of (E)‐non‐6‐en‐1‐ol, a sex pheromone of the Mediterranean fruit fly, Ceratitis capitata, is presented. This pheromone can …
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The synthesis is described of a series of interphenylene analogues of the modified 11, 12-secoprostaglandins and their sulfonamide isosteres on which we have reported previously. …
Number of citations: 9 pubs.acs.org
Y Kim, J Shin, SM Kang, J Song, HC Shin… - Journal of Industrial and …, 2020 - Elsevier
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Number of citations: 34 pubs.acs.org

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